4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of quinazolinone, a class of organic compounds with a bicyclic structure containing a benzene ring fused to a quinazoline ring. Quinazolinones and their derivatives have been studied for their potential medicinal properties, including anticancer, anti-inflammatory, and antimicrobial activities .

Scientific Research Applications

Tumor Proliferation Imaging

4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide derivatives have been explored for their potential in imaging tumor proliferation. A study on N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[^18F]fluoroethoxy)-5-methylbenzamide (18F-ISO-1), a derivative of the compound, evaluated its safety, dosimetry, and feasibility for PET imaging in patients with malignant neoplasms. The study found significant correlations between tumor uptake of 18F-ISO-1 and markers of cellular proliferation, suggesting the compound's potential in evaluating solid tumors' proliferative status (Dehdashti et al., 2013).

Sigma-2 Receptor Probing

Research on related derivatives, such as N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide, has contributed to the understanding of sigma-2 receptors. These receptors play a role in cancer and neurodegenerative diseases. The compound showed high affinity for sigma-2 receptors, indicating its usefulness as a ligand for studying sigma-2 receptors in vitro, which could potentially lead to new therapeutic targets (Xu et al., 2005).

Quinazolinone Synthesis

The compound's framework has also been utilized in synthetic chemistry, particularly in developing new synthetic methods. For instance, a study on palladium-catalyzed domino reactions of o-aminobenzamides with benzyl alcohols in water demonstrated an innovative approach to constructing quinazolinones. This method involves N-benzylation, benzylic C-H amidation, and dehydrogenation, highlighting the compound's role in facilitating the synthesis of complex organic molecules (Hikawa et al., 2012).

Antioxidant Potential

Compounds derived from 4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide have been examined for their antioxidant capabilities. A study synthesizing quinazolin derivatives and evaluating their antioxidant activity against DPPH and Nitric oxide (NO) radicals found some derivatives to exhibit significant scavenging capacity. This suggests the compound's derivatives might hold potential as antioxidants in pharmaceutical and nutraceutical applications (Al-azawi, 2016).

Future Directions

properties

CAS RN |

1189923-31-6 |

|---|---|

Product Name |

4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide |

Molecular Formula |

C29H31N3O5 |

Molecular Weight |

501.583 |

IUPAC Name |

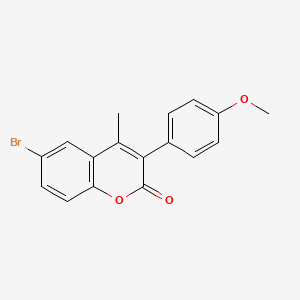

4-[[6,7-dimethoxy-1-[(3-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C29H31N3O5/c1-18(2)30-27(33)22-11-9-20(10-12-22)16-32-28(34)23-14-25(36-4)26(37-5)15-24(23)31(29(32)35)17-21-8-6-7-19(3)13-21/h6-15,18H,16-17H2,1-5H3,(H,30,33) |

InChI Key |

PZNIZLLRKDFUHU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC(C)C)OC)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(Methylsulfanyl)methyl]cyclopropyl}ethan-1-amine](/img/structure/B2579106.png)

![2-cyclopentyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2579110.png)

![(E)-N-[4-(3-amino-3-oxopropoxy)phenyl]-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2579111.png)

![4-{4-[(Benzoyloxy)imino]piperidino}-8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2579112.png)

![N,N'-(piperazine-1,4-diylbis(propane-3,1-diyl))bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide)](/img/structure/B2579113.png)

![benzyl N-[1-(benzotriazol-1-yl)-2-phenylethyl]carbamate](/img/structure/B2579115.png)